An In-depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and significant role as a versatile intermediate in the creation of complex bioactive molecules.
Introduction: The Strategic Importance of the Oxazole Scaffold
The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is of paramount importance in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3][4] The oxazole nucleus is often considered a "privileged" structure due to its ability to engage with biological targets through various non-covalent interactions.[1][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][5]
Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS No. 78451-13-5) is a strategically functionalized oxazole derivative. The presence of a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position provides a unique combination of reactive sites and modifiable functionalities, making it a valuable starting material for the synthesis of diverse compound libraries.[6]
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. Below is a summary of the key properties of Ethyl 2-bromo-4-methyloxazole-5-carboxylate.
| Property | Value | Source |
| CAS Number | 78451-13-5 | [7] |
| Molecular Formula | C₇H₈BrNO₃ | [7][8] |
| Molecular Weight | 234.05 g/mol | [7] |
| Appearance | White powder | [8] |
| Purity | Typically ≥95% | [7] |
| Storage | Store in a dry, dark, and ventilated place | [8] |
Synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate
The primary and most direct method for the synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate is the selective bromination of its precursor, Ethyl 4-methyloxazole-5-carboxylate, at the 2-position.[6] The C2 position of the oxazole ring is susceptible to electrophilic substitution.
Reaction Principle
The synthesis involves the direct bromination of the oxazole ring using a suitable brominating agent, such as bromine (Br₂), in an appropriate solvent. The reaction conditions are controlled to ensure regioselective substitution at the desired C2 position, minimizing potential side reactions.
Experimental Protocol: A General Procedure
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Dissolution: Dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution of the starting material. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 2-bromo-4-methyloxazole-5-carboxylate.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Ethyl 2-bromo-4-methyloxazole-5-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic utility of Ethyl 2-bromo-4-methyloxazole-5-carboxylate stems from the reactivity of the bromine atom at the C2 position. This bromide serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the oxazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[9][10]
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for the formation of C-C bonds.[10] Ethyl 2-bromo-4-methyloxazole-5-carboxylate can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-substituted oxazole derivatives.
Illustrative Reaction: Suzuki-Miyaura Coupling
Reaction Scheme:
An aryl or heteroaryl group can be introduced at the 2-position of the oxazole ring via a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a valuable intermediate in the synthesis of numerous pharmaceutical compounds.[6] The ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the rapid generation of libraries of novel oxazole derivatives for biological screening.
The oxazole core is present in a number of clinically used drugs, and this building block provides a convenient entry point for the synthesis of analogues and new chemical entities with potential therapeutic applications, particularly as antimicrobial and anticancer agents.[5]
Safety and Handling
As with all laboratory chemicals, Ethyl 2-bromo-4-methyloxazole-5-carboxylate should be handled with appropriate safety precautions.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a well-ventilated, dry, and dark place.[8]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the C2-bromo substituent in palladium-catalyzed cross-coupling reactions provide a powerful platform for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, underscoring its importance for researchers and scientists in the field of drug discovery and development.
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